molecular formula C16H18BBrN2O4S2 B14209284 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- CAS No. 836637-10-6

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B14209284
CAS No.: 836637-10-6
M. Wt: 457.2 g/mol
InChI Key: GSMISULDXUGGEL-UHFFFAOYSA-N
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Description

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of diazaborolidines These compounds are known for their unique structural features, which include a boron-nitrogen heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- typically involves the reaction of N,N’-bis-p-toluenesulfonyl-1,2-diphenylethylenediamine with a bromoborane reagent. The reaction is carried out in a dry solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The mixture is cooled to 0°C, then warmed to room temperature and maintained for a specific period before the solvent and by-products are removed under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Coupling Reactions: It can engage in coupling reactions with other organic molecules, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazaborolidines, while oxidation and reduction reactions can produce different boron-containing compounds with altered oxidation states.

Scientific Research Applications

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the stabilization of reaction intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]- is unique due to the presence of both bromine and sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various molecules makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

836637-10-6

Molecular Formula

C16H18BBrN2O4S2

Molecular Weight

457.2 g/mol

IUPAC Name

2-bromo-1,3-bis-(4-methylphenyl)sulfonyl-1,3,2-diazaborolidine

InChI

InChI=1S/C16H18BBrN2O4S2/c1-13-3-7-15(8-4-13)25(21,22)19-11-12-20(17(19)18)26(23,24)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

GSMISULDXUGGEL-UHFFFAOYSA-N

Canonical SMILES

B1(N(CCN1S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)Br

Origin of Product

United States

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